Cas no 2089255-07-0 (sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate
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sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM472299-1g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95%+ | 1g |
$1242 | 2023-03-24 | |
| Enamine | EN300-371863-0.05g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 0.05g |
$238.0 | 2025-03-18 | |
| Enamine | EN300-371863-0.1g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 0.1g |
$355.0 | 2025-03-18 | |
| Enamine | EN300-371863-0.25g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 0.25g |
$509.0 | 2025-03-18 | |
| Enamine | EN300-371863-0.5g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 0.5g |
$803.0 | 2025-03-18 | |
| Enamine | EN300-371863-1.0g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-18 | |
| Enamine | EN300-371863-2.5g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-18 | |
| Enamine | EN300-371863-5.0g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 | |
| Enamine | EN300-371863-10.0g |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-18 | |
| Aaron | AR01E9DE-50mg |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate |
2089255-07-0 | 95% | 50mg |
$353.00 | 2025-02-10 |
sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate
Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate: A Comprehensive Overview
Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate, identified by the CAS number 2089255-07-0, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butoxy carbonyl group with a 1,2-oxazole ring, making it a valuable intermediate in organic synthesis and drug development.
The molecular structure of sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is notable for its oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This ring system is known for its stability and reactivity, making it a popular choice in the design of bioactive molecules. The tert-butoxy carbonyl group (BOC group) attached to the oxazole ring serves as a protecting group for carboxylic acids during synthetic procedures, ensuring precise control over reactions.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of peptide-based drugs, where the BOC group plays a critical role in controlling the reactivity and selectivity of intermediates. Additionally, the compound has shown promise in materials science, particularly in the creation of advanced polymers and coatings with enhanced thermal and mechanical properties.
In terms of synthesis, sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity levels.
The compound's stability under various reaction conditions has been extensively studied, with findings indicating that it maintains its integrity under mild to moderate thermal and chemical stress. This stability makes it an ideal candidate for use in complex multi-component reactions commonly employed in drug discovery.
From an environmental perspective, sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate has been evaluated for its biodegradability and eco-toxicological impact. Studies suggest that it undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint when properly managed.
In conclusion, sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate (CAS No. 2089255-07-0) stands out as a critical intermediate in modern organic synthesis. Its unique structural features and versatile applications continue to drive innovation across diverse scientific disciplines.
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